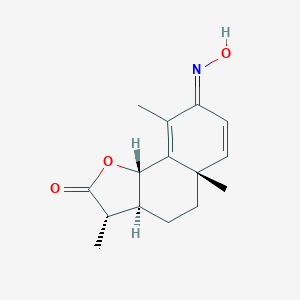
Santonine, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Santonine oxime is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of santonine oxime is not yet fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in parasitic organisms. This results in the disruption of their normal cellular processes, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Santonine oxime has been shown to have a range of biochemical and physiological effects, including the inhibition of protein and nucleic acid synthesis, as well as the disruption of mitochondrial function. It has also been shown to induce apoptosis in certain cancer cells, suggesting potential applications in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of santonine oxime is its relatively low toxicity, making it a promising candidate for drug development. However, its solubility in water is limited, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are many potential future directions for research on santonine oxime. One area of interest is in the development of new drugs for the treatment of parasitic infections, particularly those that are resistant to existing therapies. Another area of research is in the development of new cancer therapies, based on the compound's ability to induce apoptosis in cancer cells. Additionally, there is potential for the use of santonine oxime in other scientific fields, such as agriculture and environmental science.
In conclusion, santonine oxime is a promising compound with many potential applications in scientific research. Its unique properties and low toxicity make it an attractive candidate for drug development, particularly in the field of parasitic infections. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other scientific fields.
Métodos De Síntesis
Santonine oxime can be synthesized through the reaction of santonin with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is a white crystalline solid that is relatively stable under normal conditions.
Aplicaciones Científicas De Investigación
Santonine oxime has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs for the treatment of parasitic infections. Studies have shown that santonine oxime exhibits potent activity against a range of parasitic organisms, including malaria, leishmaniasis, and schistosomiasis.
Propiedades
Número CAS |
1618-82-2 |
|---|---|
Nombre del producto |
Santonine, oxime |
Fórmula molecular |
C6H6Cl2N2 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
(3S,3aS,5aS,8E,9bS)-8-hydroxyimino-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H19NO3/c1-8-10-4-6-15(3)7-5-11(16-18)9(2)12(15)13(10)19-14(8)17/h5,7-8,10,13,18H,4,6H2,1-3H3/b16-11+/t8-,10-,13-,15-/m0/s1 |
Clave InChI |
DZFUMKYXWIWTMJ-ZYLULROZSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2CC[C@]3(C=C/C(=N\O)/C(=C3[C@H]2OC1=O)C)C |
SMILES |
CC1C2CCC3(C=CC(=NO)C(=C3C2OC1=O)C)C |
SMILES canónico |
CC1C2CCC3(C=CC(=NO)C(=C3C2OC1=O)C)C |
Otros números CAS |
1618-82-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B238850.png)
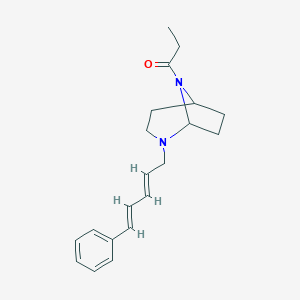
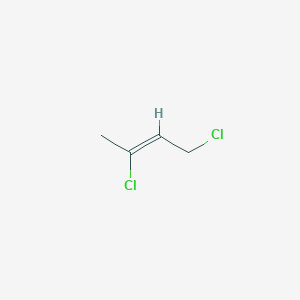
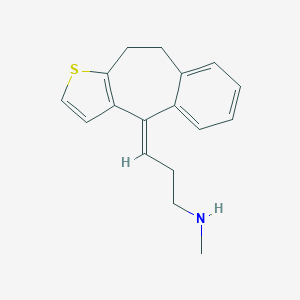
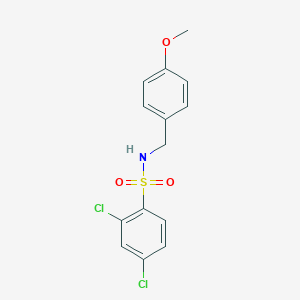
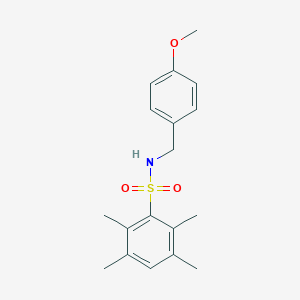
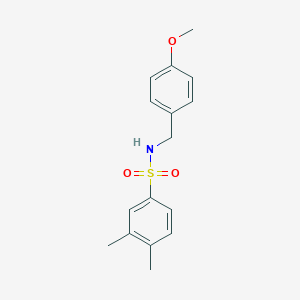



![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)

